molecular formula C8H7BrO3 B047553 3-Bromo-4-methoxybenzoic acid CAS No. 99-58-1

3-Bromo-4-methoxybenzoic acid

Cat. No. B047553
CAS RN: 99-58-1
M. Wt: 231.04 g/mol
InChI Key: BBPZABXVRBFWGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 3-Bromo-4-methoxybenzoic acid involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification processes. For example, the synthesis of Methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene showcases a complex synthetic route involving these steps with an overall yield of about 47% and purity of 99.8% (by GC) (Chen Bing-he, 2008).

Molecular Structure Analysis

Molecular structure analysis of bromobenzoic acid derivatives reveals the influence of methoxy-substituents on the strength of type II halogen bonds. For instance, 4-bromo-3,5-di(methoxy)benzoic acid crystallizes in a specific space group, showcasing head-to-head dimeric units linked via type II Br … Br interactions as well as Br … π and weak H-bonding interactions, which are significant for understanding the molecular geometry and interactions within the crystal structure (Pablo A. Raffo et al., 2016).

Scientific Research Applications

  • Synthesis of Chemical Compounds :

    • 3-Bromo-4-methoxybenzoic acid is used in the synthesis of 2-bromo-3-hydroxybenzoate derivatives, facilitating efficient Pd-catalyzed cross-coupling reactions (Shinohara et al., 2014).
    • It is involved in the synthesis of methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, a bifendate intermediate (Bao Li-jiao, 2013).
    • 3-Bromo-4-methoxybenzoic acid is a key intermediate in the production of vandetanib, an anti-VEGFR and epidermal growth factor receptor (EGFR) inhibitor (Li Rong-dong, 2011).
  • Medical and Pharmaceutical Research :

    • Hydrazide-hydrazones of 3-methoxybenzoic acid exhibit promising antibacterial activity against Bacillus spp., showing higher activity than common antibiotics like cefuroxime and ampicillin (Popiołek & Biernasiuk, 2016).
    • Novel vanillic acid ether derivatives, related to 3-Bromo-4-methoxybenzoic acid, show potential antibacterial activity, offering a new approach for drug development (Satpute, Gangan, & Shastri, 2019).
  • Material Science and Engineering :

    • N-hydroxybenzothioamide derivatives, related to 3-Bromo-4-methoxybenzoic acid, effectively inhibit mild steel corrosion, forming a protective film on the metal surface (Verma et al., 2021).
    • The compound is involved in the development of new zinc phthalocyanine, which has a high singlet oxygen quantum yield and potential for use in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
  • Flavor and Food Industry :

    • In the flavor and food industry, 3-Bromo-4-methoxybenzoic acid derivatives are encapsulated into layered inorganic nanoparticles for controlled release of flavor (Hong, Oh, & Choy, 2008).

Safety And Hazards

3-Bromo-4-methoxybenzoic acid may cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

3-bromo-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPZABXVRBFWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00243930
Record name 3-Bromo-4-methoxybenzoic acid
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Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxybenzoic acid

CAS RN

99-58-1
Record name 3-Bromo-4-methoxybenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-p-anisic acid
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Record name 3-Bromo-4-methoxybenzoic acid
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Record name 3-bromo-4-methoxybenzoic acid
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Record name 3-BROMO-P-ANISIC ACID
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Synthesis routes and methods

Procedure details

3-Bromo-4-methoxybenzaldehyde (15 g, 70 mmol), t-butanol (140 ml), 2-methyl-2-butene (50 ml, 469 mmol) were mixed, and to this solution was added dropwise a solution prepared by mixing sodium chlorite (10.42 g, 91 mmol), sodium dihydrogenphosphate dihydrate (14.2 g, 91 mmol) and water (70 nil). The mixture was stirred at room temperature for 16 hours. A 1N aqueous sodium hydroxide solution (50 ml) was added, and t-butanol was evaporated under reduced pressure. Conc. hydrochloric acid was added to make the mixture acidic. The precipitated crystals were collected by filtration and washed with hexane. The obtained crystals were dissolved in ethyl acetate (200 ml), and this solution was dried over anhydrous magnesium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure to give 3-bromo-4-methoxybenzoic acid (10.5 g, 65%) as colorless crystals.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
10.42 g
Type
reactant
Reaction Step Two
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
GB Deacon, GJ Farquharson - Australian Journal of Chemistry, 1977 - CSIRO Publishing
… Addition of 100 ml of 5 % (v/v) hydrobromic acid precipitated crude 3-bromo-4-methoxybenzoic acid (yield 90%), mp 180-19O0, with infrared and I3C nmr spectra identical with those of …
Number of citations: 22 www.publish.csiro.au
A Wang, JA Maguire, E Biehl - The Journal of Organic Chemistry, 1998 - ACS Publications
… In separate experiments, treatment of 3-bromo-4-methoxybenzoic acid (1b) with either excess LDA at −70 C or excess α-lithiated arylacetonitriles alone for 2 h gave only starting …
Number of citations: 9 pubs.acs.org
GR Pettit, DM Piatak - The Journal of Organic Chemistry, 1960 - ACS Publications
Demethylation of 2, 3-dimethoxy-6-bromobenzoic acid in hydrogen bromide-acetic acid solution was shown toyield 2, 3-dihydroxy-5-bromobenzoic acid. Under similar conditions, 3, 4-…
Number of citations: 45 pubs.acs.org
TH Nguyen, NTT Chau, AS Castanet… - The Journal of …, 2007 - ACS Publications
… 2-Bromo-4-methoxybenzoic Acid (9d) and 3-Bromo-4-methoxybenzoic Acid (20). According … -4-methoxybenzoic acid (9d) and 3-bromo-4-methoxybenzoic acid (20) (54%) that could not …
Number of citations: 67 pubs.acs.org
GB Deacon, MF O'Donoghue - Journal of Organometallic Chemistry, 1980 - Elsevier
With suitable choice of conditions, mercuration of 4-methoxybenzoic acid in trifluoroacetic acid with added trifluoromethanesulphonic acid can give predominant 2, 5-dimercuration, 2, 3, …
Number of citations: 12 www.sciencedirect.com
D Iuganu, I Carlescu, G Lisa, D Scutaru - Studia Universitatis Babes …, 2011 - go.gale.com
… derivates were obtained by esterification of some hockey-stick derivates with 4-methoxybenzoic acid and the second one by estherification with 3-bromo-4-methoxybenzoic acid, in the …
Number of citations: 1 go.gale.com
EM Brevik, E Ĺrstad, P Hoff - Czechoslovak Journal of Physics, 2003 - Springer
… 3-bromo-4-methoxybenzoic acid was purchased from Lancaster Synthesis, the other reagents for organic synthesis were purchased from Fluka. All reagents were used without further …
Number of citations: 2 link.springer.com
AS Hussey, IJ Wilk - Journal of the American Chemical Society, 1950 - ACS Publications
… 80, 3-bromo-4-methoxybenzoic acid and 5bromo-2-methoxybenzoic acid can be isolated. Carbonation of the magnesium derivative of 2bromo-4-chloroanisole gives 4-chloro-2-methoxy…
Number of citations: 16 pubs.acs.org
GM Iskander - Journal of the Chemical Society, Perkin Transactions 1, 1973 - pubs.rsc.org
… gave the cis- and transisomers of 3, p-dibromo-4-methoxystyrene (VIII ; R1 = H) (identified by analyses and spectra and their ready oxidation to 3-bromo-4-methoxybenzoic acid), 4'-…
Number of citations: 3 pubs.rsc.org
RA Barnes, RJ Prochaska - Journal of the American Chemical …, 1950 - ACS Publications
… and 66%, respectively, of 3-bromo-4-methoxybenzoic acid and 3-bromo-4-methylbenzoic acid. … ., 7, 1013 (1874), reports the melting point of 3bromo-4-methoxybenzoic acid as 213-214. …
Number of citations: 37 pubs.acs.org

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